Ibezapolstat Hydrochloride: A Deep Dive into its Discovery and Synthesis
Ibezapolstat Hydrochloride: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ibezapolstat hydrochloride, formerly known as ACX-362E, is a first-in-class, orally administered, narrow-spectrum antibiotic currently in late-stage clinical development for the treatment of Clostridioides difficile infection (CDI). Developed by Acurx Pharmaceuticals, Ibezapolstat selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in many Gram-positive bacteria, including C. difficile. This unique mechanism of action spares the gut microbiome from broad-spectrum disruption, a critical factor in preventing CDI recurrence. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Ibezapolstat hydrochloride, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological and chemical processes.
Discovery and Rationale
The discovery of Ibezapolstat was driven by the urgent need for new CDI therapies that could overcome the limitations of existing treatments, primarily the high rates of recurrence associated with broad-spectrum antibiotics like vancomycin. The therapeutic strategy focused on identifying a compound with potent activity against C. difficile while minimizing collateral damage to the commensal gut microbiota, which plays a crucial role in colonization resistance.
Ibezapolstat emerged as a lead candidate due to its selective inhibition of bacterial DNA polymerase IIIC. This enzyme is crucial for DNA replication in low G+C Gram-positive bacteria, such as C. difficile, but is absent in Gram-negative bacteria and human cells, providing a clear basis for its selective toxicity.[1] This targeted approach is designed to eradicate the pathogen while preserving the beneficial gut flora, thereby reducing the risk of CDI recurrence.
Mechanism of Action
Ibezapolstat's primary molecular target is the bacterial DNA polymerase IIIC (Pol IIIC), a key enzyme in the DNA replication machinery of certain Gram-positive bacteria.
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Caption: Mechanism of action of Ibezapolstat.
The inhibition constant (Ki) of Ibezapolstat for C. difficile DNA pol IIIC is 0.325 µM.[1] By binding to this enzyme, Ibezapolstat prevents the synthesis of new bacterial DNA, ultimately leading to bacterial cell death.
Synthesis of Ibezapolstat Hydrochloride
The synthesis of Ibezapolstat (also known as 2-((3,4-dichlorobenzyl)amino)-7-(2-morpholinoethyl)-1,7-dihydro-6H-purin-6-one) is a multi-step process. A general synthetic scheme is outlined below, based on available literature.[2]
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Caption: Synthetic workflow for Ibezapolstat Hydrochloride.
Experimental Protocols
The synthesis involves the following key steps:
Step 1: N-alkylation of 2-chloro-6-methoxypurine (I) 2-chloro-6-methoxypurine (I) is reacted with 1,2-dibromoethane (II) in the presence of potassium carbonate (K2CO3) and tetrabutylammonium iodide (Bu4NI) in acetonitrile. This reaction yields a mixture of 7- and 9-ethylated purine derivatives. The desired regioisomer, 7-(2-bromoethyl)-2-chloro-6-methoxypurine (III), is then isolated by silica gel chromatography.[2]
Step 2: Amination with Morpholine Intermediate (III) is then treated with morpholine in isopropanol to yield 2-chloro-6-methoxy-7-(2-morpholinoethyl)purine (IV).[2]
Step 3: Amination with 3,4-dichlorobenzylamine The subsequent reaction of intermediate (IV) with 3,4-dichlorobenzylamine in n-butanol affords 2-((3,4-dichlorobenzyl)amino)-6-methoxy-7-(2-morpholinoethyl)purine (V).[2]
Step 4: Demethylation The methoxy group at the 6-position of intermediate (V) is demethylated by treatment with aqueous hydrochloric acid to yield the Ibezapolstat free base.[2]
Step 5: Hydrochloride Salt Formation Finally, the Ibezapolstat free base is treated with hydrochloric acid to form the more stable and water-soluble Ibezapolstat hydrochloride salt.
Preclinical and Clinical Data
Ibezapolstat has undergone extensive preclinical and clinical evaluation, demonstrating its potential as a safe and effective treatment for CDI.
In Vitro Activity
Ibezapolstat has demonstrated potent in vitro activity against a broad range of C. difficile isolates.
| Organism | Number of Isolates | Ibezapolstat MIC50 (mg/L) | Ibezapolstat MIC90 (mg/L) | Vancomycin MIC50 (mg/L) | Vancomycin MIC90 (mg/L) | Fidaxomicin MIC50 (mg/L) | Fidaxomicin MIC90 (mg/L) | Metronidazole MIC50 (mg/L) | Metronidazole MIC90 (mg/L) |
| C. difficile | 104 | 2 | 4 | 1 | 4 | 0.5 | 2 | 0.5 | 4 |
Clinical Efficacy
Clinical trials have shown high rates of clinical cure and sustained clinical cure for Ibezapolstat in patients with CDI.
| Trial Phase | Number of Patients | Ibezapolstat Dosage | Clinical Cure Rate | Sustained Clinical Cure Rate | Comparator | Comparator Clinical Cure Rate |
| Phase 2a | 10 | 450 mg BID for 10 days | 100% | 100% (at day 28) | N/A | N/A |
| Phase 2 (pooled) | 26 | 450 mg BID for 10 days | 96% | Not Reported | Vancomycin | ~81% (historical) |
Pharmacokinetics
Pharmacokinetic studies have demonstrated that Ibezapolstat has minimal systemic absorption and achieves high concentrations in the colon, the site of infection.
| Trial Phase | Dosage | Mean Peak Plasma Concentration (ng/mL) | Mean Fecal Concentration (µg/g stool) |
| Phase 1 (Healthy Volunteers) | 300 mg BID | < 1000 | > 4000 (by day 4) |
| Phase 1 (Healthy Volunteers) | 450 mg BID | < 1000 | > 4000 (by day 4) |
| Phase 2a (CDI Patients) | 450 mg BID | 233 - 578 | 416 (by day 3), >1000 (by days 8-10) |
Impact on Gut Microbiome and Bile Acids
A key differentiator of Ibezapolstat is its favorable impact on the gut microbiome and bile acid metabolism, which is believed to contribute to the low recurrence rates.
| Effect | Observation |
| Gut Microbiome | - Eradication of C. difficile by day 3.[3] - Increased proportion of beneficial Actinobacteria and Firmicutes.[4] - Preservation of overall gut microbiota diversity compared to vancomycin. |
| Bile Acids | - Decrease in primary bile acids (which promote C. difficile germination).[3] - Increase in secondary bile acids (which inhibit C. difficile growth).[3] |
Conclusion
Ibezapolstat hydrochloride represents a promising new therapeutic agent for the treatment of Clostridioides difficile infection. Its novel mechanism of action, targeting bacterial DNA polymerase IIIC, provides potent and selective activity against C. difficile while sparing the beneficial gut microbiota. Preclinical and clinical data have demonstrated high efficacy, a favorable safety profile, and a positive impact on the gut microbiome and bile acid metabolism, suggesting a low potential for CDI recurrence. The synthesis of Ibezapolstat is a well-defined multi-step process. As Ibezapolstat progresses through late-stage clinical trials, it holds the potential to become a valuable new tool in the fight against this challenging and often recurrent infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acurx Receives USAN Approval of Non-proprietary Name Ibezapolstat for Its Phase 2 Novel, First-in-Class Antibiotic for C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
